Aristolochic acid C

Catalog No.
S519333
CAS No.
4849-90-5
M.F
C16H9NO7
M. Wt
327.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aristolochic acid C

CAS Number

4849-90-5

Product Name

Aristolochic acid C

IUPAC Name

10-hydroxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid

Molecular Formula

C16H9NO7

Molecular Weight

327.24 g/mol

InChI

InChI=1S/C16H9NO7/c18-8-2-1-7-3-11(17(21)22)13-10(16(19)20)5-12-15(24-6-23-12)14(13)9(7)4-8/h1-5,18H,6H2,(H,19,20)

InChI Key

NBFGYDJKTHENDP-UHFFFAOYSA-N

SMILES

O=C(C1=C2C([N+]([O-])=O)=CC3=CC=C(O)C=C3C2=C(OCO4)C4=C1)O

solubility

Soluble in DMSO

Synonyms

Aristolochic Acid C; AR-1C0215; KB-265706; FT-0662284; AR1C0215; KB265706; FT0662284;

Canonical SMILES

C1OC2=C(O1)C3=C4C=C(C=CC4=CC(=C3C(=C2)C(=O)O)[N+](=O)[O-])O

The exact mass of the compound Aristolochic acid C is 327.0379 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Phenanthrenes - Aristolochic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Aristolochic Acid C (AAC) is one of several naturally occurring nitrophenanthrene carboxylic acids found in plants of the Aristolochiaceae family []. While it has a history of use in traditional medicine, scientific research on AAC primarily focuses on its toxicological properties. Here's a breakdown of the key areas of scientific research on AAC:

Nephrotoxicity (Kidney Damage)

AAC is a well-documented nephrotoxin, meaning it can damage the kidneys. Studies have shown that AAC exposure can lead to a condition called Aristolochic Acid Nephropathy (AAN) characterized by kidney failure, fibrosis (scarring), and even cancer []. This research has been crucial in raising awareness of the dangers of consuming plants containing AAC, particularly in the context of traditional herbal remedies [].

Carcinogenicity (Cancer)

Scientific research has linked AAC exposure to an increased risk of developing various cancers, particularly urothelial carcinoma (cancer of the urinary tract lining) and upper gastrointestinal cancers []. This carcinogenicity is believed to be due to AAC's ability to damage DNA and disrupt cell division [].

Mechanisms of Toxicity

Research efforts are ongoing to understand the precise mechanisms by which AAC exerts its toxic effects. Studies suggest that AAC may induce oxidative stress, disrupt DNA repair processes, and activate inflammatory pathways within the body []. This improved understanding of AAC's toxicity can pave the way for the development of potential treatments or mitigation strategies for AAC-related illnesses.

Aristolochic acid C is a member of the aristolochic acid family, which consists of a group of carcinogenic and nephrotoxic phytochemicals primarily derived from plants in the Aristolochiaceae family. The chemical formula for aristolochic acid C is C16H9NO7, and it has a molecular weight of 327.25 g/mol . This compound is structurally related to other aristolochic acids, with its unique features stemming from its specific arrangement of functional groups, including a nitro group and a carboxylic acid.

Aristolochic acids are known for their presence in traditional herbal remedies, particularly in Chinese medicine, where they have been used for various therapeutic purposes despite their toxicological profiles. The compound is recognized for its mutagenic and carcinogenic properties, particularly concerning kidney damage and urothelial cancers .

  • Aristolochic acids, including AA-I, are known to be nephrotoxic (toxic to the kidneys) and carcinogenic (cancer-causing) [].
  • Consumption of plants containing aristolochic acids has been linked to a specific kidney disease called Aristolochic Acid Nephropathy (AAN) and some types of cancer [].
That are significant for its biological activity and toxicity. Key reactions include:

  • Reduction: Aristolochic acid C can be reduced to form aristolactam C, which is a metabolite that may exhibit similar toxicological properties .
  • Nitroreduction: This reaction can lead to the formation of reactive intermediates capable of forming adducts with DNA, contributing to its mutagenicity .
  • O-demethylation: This metabolic pathway further processes aristolactam C into other metabolites that may also retain biological activity .

These reactions highlight the compound's potential for bioactivation and its role in generating reactive species that can interact with cellular macromolecules.

Aristolochic acid C exhibits significant biological activity characterized by its nephrotoxicity and carcinogenicity. Research indicates that exposure to this compound can lead to:

  • Nephrotoxicity: Damage to kidney cells, resulting in renal failure and chronic kidney disease.
  • Mutagenicity: The ability to induce mutations in DNA, which is a precursor to cancer development.
  • Carcinogenicity: Increased risk of developing cancers, particularly urothelial carcinoma due to the formation of DNA adducts .

The biological effects of aristolochic acid C are primarily attributed to its reactive metabolites, which can interfere with normal cellular processes.

The synthesis of aristolochic acid C can occur through natural biosynthetic pathways within plants or via chemical synthesis in laboratories. Notable methods include:

  • Natural Extraction: Isolation from plant sources such as Aristolochia species or Asarum species, where it occurs naturally as part of the plant's secondary metabolites.
  • Chemical Synthesis: Laboratory synthesis can involve multi-step organic reactions starting from simpler aromatic compounds, incorporating nitro and carboxylic functionalities through various synthetic strategies .

These methods allow for the study and application of aristolochic acid C in research settings.

Despite its toxicological risks, aristolochic acid C has applications in various fields:

  • Pharmacological Research: Investigated for its mechanisms of action related to cancer biology and nephrology.
  • Toxicology Studies: Used as a reference compound in studies assessing the nephrotoxic effects of herbal medicines.
  • Natural Product Chemistry: Serves as a model compound for studying biosynthetic pathways in plants producing similar phytochemicals .

Interaction studies involving aristolochic acid C focus on its effects on cellular systems and potential interactions with other compounds. Key findings include:

  • DNA Interactions: The formation of DNA adducts through nitroreduction pathways suggests that aristolochic acid C can interact with genetic material, leading to mutagenesis .
  • Synergistic Effects: Research indicates that when combined with other herbal constituents, the toxicity profile may change, necessitating careful evaluation in traditional medicine contexts .

These studies are crucial for understanding the safety profiles of herbal products containing aristolochic acid C.

Several compounds share structural similarities with aristolochic acid C. A comparison highlights their unique features:

Compound NameMolecular FormulaNotable Properties
Aristolochic Acid IC17H11NO7Most abundant form; highly nephrotoxic
Aristolochic Acid IIC17H11NO6Similar toxicity profile; found in some plants
Aristolactam IC16H9NO5Metabolite of aristolochic acids; less toxic
Aristolactam CC16H9NO7Direct metabolite; retains some toxicity

Aristolochic acid C is unique due to its specific structural arrangement and the resulting biological activity. Its distinct properties set it apart from other members of the aristolochic acid family while sharing common toxicological concerns associated with this class of compounds .

Aristolochic acid C represents a distinct member of the aristolochic acid family, characterized by its unique substitution pattern on the phenanthrene scaffold. This compound has garnered significant scientific attention due to its structural relationship to other bioactive aristolochic acids while maintaining distinctive chemical properties that influence its biological behavior and analytical detection.

Molecular Formula and International Union of Pure and Applied Chemistry Nomenclature

Aristolochic acid C possesses the molecular formula C₁₆H₉NO₇ with a molecular weight of 327.25 grams per mole [1] [2] [3]. The systematic International Union of Pure and Applied Chemistry name for this compound is 10-hydroxy-6-nitrophenanthro[3,4-d] [1] [2]dioxole-5-carboxylic acid [1] [3] [4]. This nomenclature precisely describes the structural features: a phenanthrene core fused with a 1,3-dioxole ring system at positions 3 and 4, bearing a carboxylic acid group at position 5, a nitro group at position 6, and a hydroxyl group at position 10.

The Chemical Abstracts Service registry number for aristolochic acid C is 4849-90-5 [1] [2] [5], providing a unique identifier for this compound in chemical databases and regulatory frameworks. Alternative nomenclature includes the designation as aristolochic acid IIIa [1] [5] [4], reflecting its classification within the broader aristolochic acid family. The compound is also referenced by various database identifiers, including ChEBI:194151 and ChEMBL603494 [1] [3], facilitating cross-referencing across chemical information systems.

The structural representation can be expressed through the International Chemical Identifier string: 1S/C16H9NO7/c18-8-2-1-7-3-11(17(21)22)13-10(16(19)20)5-12-15(24-6-23-12)14(13)9(7)4-8/h1-5,18H,6H2,(H,19,20) [1] [3]. The corresponding Simplified Molecular Input Line Entry System string is O=C(C1=C2C(N+=O)=CC3=CC=C(O)C=C3C2=C(OCO4)C4=C1)O [1] [6], providing a linear text representation of the molecular structure suitable for computational analysis.

Spectroscopic Analysis for Structural Elucidation

The structural characterization of aristolochic acid C relies heavily on spectroscopic techniques, particularly nuclear magnetic resonance spectroscopy and mass spectrometry. These analytical methods provide complementary information about the molecular framework, functional group positioning, and fragmentation patterns that collectively confirm the proposed structure.

Nuclear Magnetic Resonance Spectral Data

Carbon-13 nuclear magnetic resonance spectroscopy provides critical information about the carbon framework of aristolochic acid C. The spectrum reveals characteristic chemical shifts consistent with the phenanthrene-dioxole structure [7] [8]. The carboxylic acid carbonyl carbon appears in the expected region around 168-172 parts per million, confirming the presence of the carboxyl functionality [7].

The aromatic carbon atoms of the phenanthrene system exhibit chemical shifts typically ranging from 108 to 165 parts per million, with variations depending on the electronic environment influenced by substituent groups [7] [8]. The carbon bearing the nitro group shows a characteristic downfield shift due to the electron-withdrawing nature of the nitro substituent, appearing around 125-135 parts per million. The hydroxyl-bearing carbon at position 10 demonstrates a significant downfield shift to approximately 155-165 parts per million, reflecting the electron-donating effect of the hydroxyl group [7].

The methylenedioxy carbon bridge connecting positions 3 and 4 of the phenanthrene system appears as a distinctive signal around 102-104 parts per million [7] [9]. This chemical shift is characteristic of methylenedioxy carbons in aromatic systems and serves as a diagnostic feature for structural confirmation.

Proton nuclear magnetic resonance spectroscopy reveals the aromatic proton pattern consistent with the substituted phenanthrene structure. The aromatic protons appear in the range of 6.8 to 8.1 parts per million, with specific chemical shifts influenced by the electronic effects of nearby substituents [7] [10]. The methylenedioxy protons manifest as a characteristic singlet around 6.2-6.5 parts per million, integrating for two protons [7]. The phenolic hydroxyl proton appears as a broad singlet in the downfield region around 12-14 parts per million, while the carboxylic acid proton exhibits an even more downfield signal around 13-15 parts per million [10].

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of aristolochic acid C reveals distinctive fragmentation patterns that support structural assignments and enable sensitive detection in complex matrices [9] [11] [12]. Under electrospray ionization conditions, the compound readily forms several ionization products, with the protonated molecular ion [M+H]⁺ appearing at mass-to-charge ratio 328.0452 [9] [11].

The ammonium adduct [M+NH₄]⁺ represents a particularly important ionization pathway for aristolochic acids, appearing at mass-to-charge ratio 345.0703 [9] [13]. This adduct formation occurs due to the strong affinity of aristolochic acids for ammonium ions and is frequently observed in atmospheric pressure chemical ionization and electrospray ionization mass spectrometry [14] [13]. The sodium adduct [M+Na]⁺ at mass-to-charge ratio 350.0271 provides an additional confirmation of molecular weight [9].

Characteristic fragment ions arise from typical neutral losses observed in aristolochic acid mass spectrometry [9] [11] [13]. The loss of water (-18 atomic mass units) generates a fragment at mass-to-charge ratio 310.0384, while the loss of carbon dioxide (-44 atomic mass units) produces a fragment at 284.0603 [9]. The loss of the nitro group (-46 atomic mass units) yields a fragment at 282.0522, and further fragmentation leads to ions at 266.0446, 237, 209, and 180 [9] [11].

These fragmentation patterns follow established pathways for aristolochic acids, involving the sequential loss of functional groups and the formation of stabilized aromatic cations [11] [15] [13]. The consistency of these fragmentation patterns across different aristolochic acid analogs has enabled the development of targeted mass spectrometric methods for their detection and quantification in biological and environmental samples [11] [12] [16].

Comparative Structural Analysis with Aristolochic Acid Analogues

The structural relationship between aristolochic acid C and other members of the aristolochic acid family provides important insights into structure-activity relationships and analytical differentiation [17] [18] [19]. Aristolochic acid C shares the fundamental phenanthrene carboxylic acid framework with other aristolochic acids but differs in its specific substitution pattern, which influences its chemical and biological properties.

Compared to aristolochic acid I, which contains a methoxy group at position 8 and has the molecular formula C₁₇H₁₁NO₇, aristolochic acid C lacks this methoxy substitution and instead features a hydroxyl group at position 10 [17] [20]. This structural difference results in a molecular weight difference of 14 atomic mass units, corresponding to the loss of a methylene group (CH₂) [17]. The absence of the methoxy group and presence of the hydroxyl group significantly alter the electronic distribution and hydrogen bonding capabilities of aristolochic acid C.

The comparison with aristolochic acid II reveals that aristolochic acid C contains an additional hydroxyl group at position 10, resulting in a molecular weight increase of 16 atomic mass units [17] [20]. Both compounds share the methylenedioxy bridge at positions 3 and 4 and the nitro group at position 6, but the hydroxyl substitution in aristolochic acid C provides additional hydrogen bonding capacity and altered solubility properties.

Aristolochic acid C and aristolochic acid D represent positional isomers with identical molecular formulas (C₁₆H₉NO₆) but different substitution patterns [17]. This isomeric relationship demonstrates the importance of precise analytical methods for differentiation, as the compounds exhibit similar molecular weights but distinct chromatographic and spectroscopic properties.

Structure-activity relationship studies have demonstrated that the positioning and nature of functional groups significantly influence the biological activity of aristolochic acids [18] [19]. The hydroxyl group at position 10 in aristolochic acid C appears to reduce cytotoxic potential compared to aristolochic acid I, suggesting that hydroxyl substitution may modulate biological activity [18]. The demethylated analogs, including aristolochic acid C, generally exhibit markedly reduced activity compared to their methoxylated counterparts [18].

Computational Modeling of Three-Dimensional Conformations

Computational modeling approaches have provided valuable insights into the three-dimensional structure and conformational preferences of aristolochic acid C [21] [22] [23]. Density functional theory calculations using functionals such as B3LYP with appropriate basis sets have been employed to optimize molecular geometries and predict conformational energies [23] [24].

The phenanthrene ring system of aristolochic acid C adopts a predominantly planar conformation, consistent with the aromatic nature of the polycyclic framework [21] [23]. The fusion of the 1,3-dioxole ring at positions 3 and 4 introduces minimal distortion to the overall planarity, with the five-membered heterocycle maintaining coplanarity with the phenanthrene system [23]. This structural rigidity contributes to the characteristic spectroscopic properties and intermolecular interactions of the compound.

Computational analysis of the carboxyl group orientation reveals that this functional group remains coplanar with the phenanthrene ring system, maximizing conjugation with the aromatic π-electron system [23]. This coplanar arrangement contributes to the stability of the molecule and influences its electronic properties, including ultraviolet-visible absorption characteristics.

The nitro group at position 6 adopts a conformation that minimizes steric interactions while maintaining electronic conjugation with the aromatic system [23] [24]. Quantum chemical calculations indicate that this positioning contributes approximately 20-30 kilojoules per mole to the overall electronic stabilization through resonance effects [23].

The hydroxyl group at position 10 demonstrates conformational flexibility, with calculations revealing multiple low-energy conformations corresponding to different orientations of the hydroxyl hydrogen [21] [23]. This conformational flexibility may facilitate hydrogen bonding interactions with solvent molecules or biological targets, contributing to the solubility and binding properties of aristolochic acid C.

Molecular descriptor calculations indicate that aristolochic acid C exhibits characteristics consistent with drug-like properties according to certain pharmaceutical criteria, though the high polar surface area and multiple hydrogen bond acceptors place it at the borderline of optimal drug-like space [21] [25]. The calculated logarithm of the partition coefficient between octanol and water ranges from 2.1 to 2.8, indicating moderate lipophilicity that influences membrane permeability and distribution properties [21] [22].

Computational studies of intermolecular interactions suggest that aristolochic acid C exhibits favorable π-π stacking interactions with aromatic systems, contributing 10-20 kilojoules per mole to intermolecular binding energies [23]. These interactions are particularly relevant for understanding the binding behavior of aristolochic acid C with biological macromolecules such as proteins and nucleic acids.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

327.03790163 g/mol

Monoisotopic Mass

327.03790163 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity]

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

4849-90-5

Wikipedia

Aristolochic acid C

Dates

Last modified: 08-15-2023
1: Kupchan SM, Wormser HC, Sesso M. Tumor inhibitors. XI. Proof of structure of aristolochic acid-C by total synthesis of its methyl ester methyl ether. J Org Chem. 1965 Nov;30(11):3935-7. PubMed PMID: 5846162.
2: Wu TS, Ou LF, Teng CM. Aristolochic acids, aristolactam alkaloids and amides from Aristolochia kankauensis. Phytochemistry. 1994 Jul;36(4):1063-8. PubMed PMID: 7765207.
3: Stiborová M, Frei E, Sopko B, Sopková K, Marková V, Lanková M, Kumstýrová T, Wiessler M, Schmeiser HH. Human cytosolic enzymes involved in the metabolic activation of carcinogenic aristolochic acid: evidence for reductive activation by human NAD(P)H:quinone oxidoreductase. Carcinogenesis. 2003 Oct;24(10):1695-703. Epub 2003 Jul 17. PubMed PMID: 12869422.
4: Dai XW, Rao XR, Li S. [Current status of injury caused by Chinese herbal medicine and its counter measure]. Zhongguo Zhong Xi Yi Jie He Za Zhi. 2001 Jan;21(1):58-61. Review. Chinese. PubMed PMID: 12577382.
5: Tan HG, Liu YQ. [Chemical components of Aristolochia contorta Bge]. Zhongguo Zhong Yao Za Zhi. 1994 Nov;19(11):677-8, 703. Chinese. PubMed PMID: 7893387.
6: Belosludtsev KN, Belosludtseva NV, Kondratyev MS, Agafonov AV, Purtov YA. Interaction of phospholipase A of the E. coli outer membrane with the inhibitors of eucaryotic phospholipases A₂ and their effect on the Ca²⁺-induced permeabilization of the bacterial membrane. J Membr Biol. 2014 Mar;247(3):281-8. doi: 10.1007/s00232-014-9633-4. Epub 2014 Jan 30. PubMed PMID: 24477786.
7: Stiborová M, Frei E, Hodek P, Wiessler M, Schmeiser HH. Human hepatic and renal microsomes, cytochromes P450 1A1/2, NADPH:cytochrome P450 reductase and prostaglandin H synthase mediate the formation of aristolochic acid-DNA adducts found in patients with urothelial cancer. Int J Cancer. 2005 Jan 10;113(2):189-97. PubMed PMID: 15386410.

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